molecular formula C6H4N2O B1628203 Furo[3,2-D]pyrimidine CAS No. 4437-16-5

Furo[3,2-D]pyrimidine

Cat. No.: B1628203
CAS No.: 4437-16-5
M. Wt: 120.11 g/mol
InChI Key: JUQAECQBUNODQP-UHFFFAOYSA-N
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Description

Furo[3,2-D]pyrimidine is a heterocyclic compound that consists of a fused ring system containing both furan and pyrimidine ringsThis compound and its derivatives are known for their roles as protein kinase inhibitors, making them promising candidates for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-b]pyridine with various reagents to form the desired this compound derivatives . Another approach involves the Dimroth rearrangement, which is an isomerization process catalyzed by acids or bases, leading to the formation of condensed pyrimidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while reduction can produce reduced derivatives with altered electronic properties.

Scientific Research Applications

Furo[3,2-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo[3,2-D]pyrimidine primarily involves the inhibition of protein kinases, which are essential enzymes for regulating cell growth, differentiation, and metabolism. By binding to the active site of these enzymes, this compound derivatives can block their activity, leading to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Furo[3,2-D]pyrimidine can be compared with other fused pyrimidine derivatives such as:

  • Pyrazolo[3,4-D]pyrimidine
  • Pyrido[2,3-D]pyrimidine
  • Quinazoline

These compounds share similar structural features and biological activities but differ in their specific ring systems and substitution patterns. This compound is unique due to its furan ring, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug development .

Properties

IUPAC Name

furo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-9-6-3-7-4-8-5(1)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQAECQBUNODQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620605
Record name Furo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4437-16-5
Record name Furo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reacting XIX with an excess of guanidine carbonate in an organic solvent, preferably a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or N,N-dimethylacetamide, at a temperature of 80° to 200°, preferably 100° to 160°, ambient pressure and preferably under an inert atmosphere, yields both XXI and XX as products. The products are isolated upon dilution of the reaction mixture with, for example, acetone and water successively. Higher reaction temperatures and longer reaction times (e.g., in DMSO at 130°-150° for 2 to 8 hours) favor the production of the furopyrimidine XXI over the uncyclized pyrimidine XX.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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